molecular formula C23H23N5O3S2 B2794289 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 847403-21-8

3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2794289
CAS No.: 847403-21-8
M. Wt: 481.59
InChI Key: GOBBEURIXPQVRT-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrolidinyl group, a triazole ring, and a benzothiazolone moiety

Preparation Methods

The synthesis of 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step may involve the use of methoxyphenyl derivatives and suitable coupling reactions.

    Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution or other relevant reactions.

    Formation of the benzothiazolone moiety: This step may involve the cyclization of appropriate precursors under specific conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions would vary depending on the specific reaction being carried out. Major products formed from these reactions would depend on the nature of the reactants and the reaction conditions.

Scientific Research Applications

3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological systems and its potential biological activities.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would depend on the nature of these interactions and the specific biological system being studied.

Comparison with Similar Compounds

3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one can be compared with other similar compounds that feature triazole, benzothiazolone, or methoxyphenyl groups. Some similar compounds include:

  • 4-(4-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazole
  • 2-Methoxyphenyl isocyanate
  • 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c1-31-17-10-8-16(9-11-17)28-20(14-27-18-6-2-3-7-19(18)33-23(27)30)24-25-22(28)32-15-21(29)26-12-4-5-13-26/h2-3,6-11H,4-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBBEURIXPQVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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